molecular formula C10H8O2S B13503998 7-Methyl-1-benzothiophene-5-carboxylic acid

7-Methyl-1-benzothiophene-5-carboxylic acid

Cat. No.: B13503998
M. Wt: 192.24 g/mol
InChI Key: NEVFUHJDKKGRKB-UHFFFAOYSA-N
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Description

7-Methyl-1-benzothiophene-5-carboxylic acid is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-benzothiophene-5-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method utilizes a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the reaction of aryne intermediates with alkynyl sulfides, leading to the formation of the benzothiophene skeleton .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophene-5-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme inhibition, receptor binding, and signal transduction . The exact mechanism depends on the specific derivative and its target.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

7-methyl-1-benzothiophene-5-carboxylic acid

InChI

InChI=1S/C10H8O2S/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12)

InChI Key

NEVFUHJDKKGRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=C2)C(=O)O

Origin of Product

United States

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